3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1597421-43-6
VCID: VC2762649
InChI: InChI=1S/C10H11IN2/c1-7(2)13-6-9(11)8-5-12-4-3-10(8)13/h3-7H,1-2H3
SMILES: CC(C)N1C=C(C2=C1C=CN=C2)I
Molecular Formula: C10H11IN2
Molecular Weight: 286.11 g/mol

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

CAS No.: 1597421-43-6

Cat. No.: VC2762649

Molecular Formula: C10H11IN2

Molecular Weight: 286.11 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine - 1597421-43-6

CAS No. 1597421-43-6
Molecular Formula C10H11IN2
Molecular Weight 286.11 g/mol
IUPAC Name 3-iodo-1-propan-2-ylpyrrolo[3,2-c]pyridine
Standard InChI InChI=1S/C10H11IN2/c1-7(2)13-6-9(11)8-5-12-4-3-10(8)13/h3-7H,1-2H3
Standard InChI Key IGWBQNOQVXSZCI-UHFFFAOYSA-N
SMILES CC(C)N1C=C(C2=C1C=CN=C2)I
Canonical SMILES CC(C)N1C=C(C2=C1C=CN=C2)I

Physical and Chemical Properties

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is characterized by specific physical and chemical properties that distinguish it from other related compounds. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

PropertyValue
CAS Number1597421-43-6
IUPAC Name3-iodo-1-propan-2-ylpyrrolo[3,2-c]pyridine
Molecular FormulaC10H11IN2
Molecular Weight286.11 g/mol
StructureHeterocyclic with pyrrolo[3,2-c]pyridine core
AppearanceNot specified in available literature
SolubilityNot specified in available literature
Melting PointNot specified in available literature
Boiling PointNot specified in available literature

The compound contains a pyrrolo[3,2-c]pyridine core structure, which consists of a pyridine ring fused with a pyrrole ring in a specific orientation. The iodine atom is positioned at the 3-position of this bicyclic system, while the isopropyl group is attached to the nitrogen atom at position 1, creating a distinct chemical entity with unique reactivity patterns.

Synthesis and Preparation Methods

The synthesis of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine typically involves electrophilic substitution reactions. These reactions often require the use of iodine and a suitable base in a solvent like dichloromethane (DCM). Based on patent information and synthetic approaches for related compounds, several potential synthetic pathways can be identified.

N-Alkylation Route

One documented synthetic approach involves N-alkylation of 3-iodo-1H-pyrrolo[3,2-c]pyridine with an isopropyl group. Patent literature describes this process as follows:

"To a suspension of 3-iodo-1H-pyrrolo[3,2-c]pyridine (Preparation 47, 82 g, 340 mmol) in DMF (800 mL) at 0°C was added sodium hydride (60% in mineral oil, 16.3 g, 408 mmol). The mixture was stirred at 0°C for 30 min and then 2-iodopropane (51 g, 300 mmol) was added. The mixture was stirred at room temperature for 3 h."

This approach utilizes sodium hydride as a base to deprotonate the pyrrole nitrogen, followed by nucleophilic substitution with 2-iodopropane to introduce the isopropyl group.

Alternative Synthetic Approaches

By analyzing synthetic methods used for structurally similar compounds, additional potential routes for the preparation of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine can be proposed:

  • Direct iodination of 1-isopropyl-1H-pyrrolo[3,2-c]pyridine using iodination reagents such as N-iodosuccinimide (NIS) in an appropriate solvent.

  • Construction of the pyrrolo[3,2-c]pyridine core with appropriate functionalization to facilitate the introduction of both the isopropyl and iodine substituents.

A related synthesis approach that might be adapted involves the preparation of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives as described in literature:

"The starting material 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol, 0.06 g), 3,4,5-trimethoxyphenylboric acid (0.6 mmol, 0.13 g), K2CO3 (0.6 mmol, 0.083 g), pyridine (0.9 mmol, 0.071 g), and Cu(OAc)2 (0.6 mmol, 0.12 g) were dissolved in 1,4-dioxane (15 mL). Then the mixture was stirred at irradiated in a microwave reactor for 30 min at 85 °C."

Such methodology could potentially be modified for the preparation of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine.

Structural Characteristics and Related Compounds

Structural Features

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine belongs to the broader class of pyrrolopyridines, which are bicyclic heterocycles containing both pyrrole and pyridine rings. The pyrrolo[3,2-c]pyridine scaffold is found in numerous biologically active compounds and is of significant interest in medicinal chemistry .

The compound's structure can be characterized by several key features:

  • A fused bicyclic system comprising a pyrrole ring and a pyridine ring

  • An iodine atom at position 3, which provides a reactive site for further functionalization

  • An isopropyl group attached to the nitrogen atom at position 1, which affects the compound's physicochemical properties and reactivity

Related Compounds

Several compounds share structural similarities with 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine, differing in the nature or position of substituents or in the pattern of ring fusion. Table 2 presents a comparison of structurally related compounds.

Table 2: Comparison of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine with Related Compounds

CompoundStructural DifferencesCAS NumberMolecular Weight (g/mol)
3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridineReference compound1597421-43-6286.11
3-Iodo-1H-pyrrolo[3,2-c]pyridineLacks isopropyl group877060-47-4244.04
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridineMethyl group instead of isopropylNot specified258.06
6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridineBromine at position 6 instead of iodine at position 31612172-57-2239.11
6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridineAdditional bromine at position 61612174-46-5365.01
3-Iodo-1H-pyrrolo[2,3-b]pyridineDifferent ring fusion pattern23616-57-1244.04
3-Iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acidAdditional carboxylic acid group at position 21260386-56-8288.04

These structural variations can significantly impact the compounds' chemical reactivity, biological activity, and potential applications in various fields .

Research Findings and Current Developments

Current Research Status

The current research landscape for 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine appears to be primarily focused on its role as a synthetic intermediate rather than its direct biological activities. Patent literature indicates its potential utility in the preparation of compounds with tropomyosin-related kinase inhibitory activity .

Research on related pyrrolopyridine derivatives has been more extensive, with several studies highlighting the potential of this structural class in drug discovery and development. For example:

  • Pyrrolo[2,3-b]pyridine derivatives have been investigated as inverse agonists of the retinoic acid receptor-related orphan C2 (RORC2), showing promise for the treatment of autoimmune diseases .

  • Pyrrolo[3,2-c]pyridine derivatives have been studied for their potential as tropomyosin-related kinase inhibitors, which may have applications in oncology and neurology .

Table 3: Selected Research Findings on Related Pyrrolopyridine Derivatives

Compound ClassResearch FindingPotential ApplicationReference
Pyrrolo[2,3-b]pyridine derivativesRORC2 inverse agonist activityTreatment of autoimmune diseases
Pyrrolo[3,2-c]pyridine derivativesTropomyosin-related kinase inhibitionOncology and neurology
6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinesVarious biological activities under investigationPotential therapeutic applications

Synthetic Methodologies

Recent research has focused on developing efficient synthetic routes to pyrrolopyridine derivatives, which could potentially be applied to the preparation of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine. One documented approach involves:

  • Preparation of 6-bromo-1H-pyrrolo[3,2-c]pyridine from 2-bromo-5-methylpyridine through a series of transformations including N-oxidation, nitration, and cyclization .

  • N-alkylation to introduce the isopropyl group, potentially using conditions similar to those described in patent literature .

  • Iodination at position 3, which might be achieved using iodination reagents such as N-iodosuccinimide under appropriate conditions.

These synthetic approaches provide a foundation for the development of optimized methods for the preparation of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine and structurally related compounds.

Future Research Directions

The unique structural features and potential applications of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine suggest several promising avenues for future research:

Synthetic Chemistry

Future research in synthetic chemistry might focus on:

  • Development of more efficient and selective methods for the preparation of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine and related derivatives

  • Exploration of the compound's reactivity in various transformation reactions, particularly metal-catalyzed coupling processes

  • Design and synthesis of libraries of structurally diverse compounds based on the pyrrolo[3,2-c]pyridine scaffold

Medicinal Chemistry

In the field of medicinal chemistry, potential research directions include:

  • Systematic structure-activity relationship (SAR) studies to investigate how modifications to the core structure affect biological activity

  • Targeted synthesis of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine derivatives designed to interact with specific biological targets

  • Evaluation of the compound and its derivatives for potential therapeutic applications in areas such as oncology, neurology, and immunology

Chemical Biology

Future research in chemical biology might explore:

  • Development of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-based probes for studying biological processes

  • Investigation of the compound's potential as a building block for the design of chemical tools for target identification and validation

  • Exploration of its utility in the development of imaging agents or affinity labels for biological studies

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